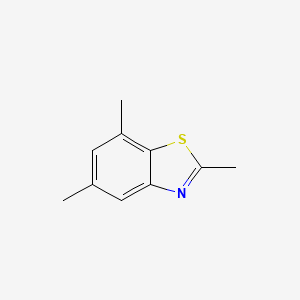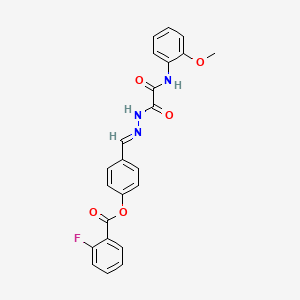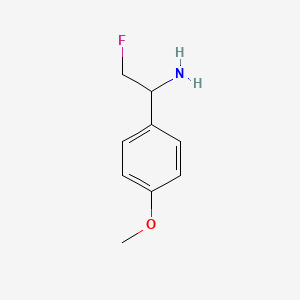
2,5,7-Trimethyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,5,7-Triméthyl-1,3-benzothiazole est un composé hétérocyclique caractérisé par un cycle benzénique fusionné à un cycle thiazole, avec trois groupes méthyles attachés aux positions 2, 5 et 7. Ce composé fait partie de la famille des benzothiazoles, connue pour ses diverses propriétés biologiques et chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2,5,7-Triméthyl-1,3-benzothiazole implique généralement la condensation du 2-aminobenzènethiol avec des aldéhydes ou des cétones en conditions acides ou basiques. Une méthode courante comprend l'utilisation d'irradiation micro-ondes pour accélérer la réaction, ce qui conduit à des rendements plus élevés et des temps de réaction plus courts .
Méthodes de production industrielle : La production industrielle de dérivés de benzothiazole utilise souvent des procédés en plusieurs étapes qui comprennent la formation initiale de composés intermédiaires, suivie d'une cyclisation et de modifications de groupes fonctionnels. Des techniques telles que l'hybridation moléculaire et les réactions multi-composants à un seul pot sont également utilisées pour améliorer l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Types de réactions : Le 2,5,7-Triméthyl-1,3-benzothiazole subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure d'aluminium et de lithium, conduisant à la formation de thiols ou d'amines.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, où des halogènes ou d'autres groupes fonctionnels remplacent les atomes d'hydrogène sur le cycle benzothiazole.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium, conditions anhydres.
Substitution : Halogènes, agents alkylants, catalyseurs acides ou basiques.
Produits majeurs :
Oxydation : Sulfoxydes, sulfones.
Réduction : Thiols, amines.
Substitution : Benzothiazoles halogénés, dérivés alkylés.
Applications De Recherche Scientifique
Le 2,5,7-Triméthyl-1,3-benzothiazole a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2,5,7-Triméthyl-1,3-benzothiazole implique son interaction avec diverses cibles et voies moléculaires :
Inhibition enzymatique : Le composé peut inhiber des enzymes telles que l'acétylcholinestérase et la monoamine oxydase, qui sont impliquées dans les processus neurologiques.
Activité antimicrobienne : Il perturbe la synthèse de la paroi cellulaire bactérienne et inhibe les enzymes bactériennes essentielles, conduisant à la mort cellulaire.
Effets anti-inflammatoires : Le composé module les voies inflammatoires en inhibant la production de cytokines et d'enzymes pro-inflammatoires.
Mécanisme D'action
The mechanism of action of 2,5,7-Trimethyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurological processes.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes, leading to cell death.
Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Le 2,5,7-Triméthyl-1,3-benzothiazole peut être comparé à d'autres dérivés de benzothiazole :
2-Aminobenzothiazole : Connu pour ses propriétés antimicrobiennes et anticancéreuses.
6-Méthylbenzothiazole : Utilisé dans la synthèse de colorants et de pigments.
2-Mercaptobenzothiazole : Largement utilisé comme accélérateur de vulcanisation dans l'industrie du caoutchouc.
Unicité : Le 2,5,7-Triméthyl-1,3-benzothiazole se distingue par son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)11-8(3)12-10/h4-5H,1-3H3 |
Clé InChI |
RAXRNJIUSJAKMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)N=C(S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)




![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)

